Levophencynonate hydrochloride
説明
Levophencynonate hydrochloride is a small molecule drug classified as a muscarinic acetylcholine receptor (mAChR) antagonist . Its molecular formula is C₂₂H₃₂ClNO₃, with a molecular weight of 410.95 g/mol (calculated from ). The compound is indicated for the treatment of vertigo, particularly in patients with posterior circulation infarction, as demonstrated in a 2013–2015 randomized, quadruple-blind clinical trial using doses of 1.0 mg and 1.5 mg twice daily . Analytical methods, such as HPLC and HPLC-MS/MS, have been validated for quantifying levophencynonate and its metabolite, demethyl levophencynonate, in human urine, showing linear ranges of 10–4,000 pg/mL and 25–8,000 pg/mL, respectively .
特性
CAS番号 |
861655-73-4 |
|---|---|
分子式 |
C22H32ClNO3 |
分子量 |
393.9 g/mol |
IUPAC名 |
[(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18;/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3;1H/t16-,17+,20?,22-;/m0./s1 |
InChIキー |
AUKYHFFECJXLHI-FMTMECAPSA-N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Levophencynonate hydrochloride; Levophencynonate HCl; R-(-)-Phencynonate hydrochloride; |
製品の起源 |
United States |
類似化合物との比較
Chemical Structure and Properties
Notes:
- Levophencynonate and its metabolite share structural similarities with other mAChR antagonists, such as tertiary amines and aromatic systems.
- Discrepancies exist in CAS numbers for levophencynonate: and cite 230313-75-4, while lists 861655-73-4, suggesting possible nomenclature variations or errors.
Key Findings :
- Levophencynonate’s efficacy in vertigo is supported by randomized trials, whereas Trihexyphenidyl’s use in movement disorders is well-established .
- Both compounds exhibit anticholinergic activity but differ in specificity and side effect profiles.
Pharmacokinetic and Analytical Comparisons
Insights :
- Levophencynonate’s urinary excretion is dose-dependent, with demethylation being a primary metabolic pathway .
- HPLC-based methods are preferred for both levophencynonate and Methylphenidate, though MS/MS offers higher sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
